molecular formula C16H23N3O B6523136 1-(1-benzylpiperidin-4-yl)-3-methylimidazolidin-2-one CAS No. 72338-84-2

1-(1-benzylpiperidin-4-yl)-3-methylimidazolidin-2-one

Cat. No. B6523136
CAS RN: 72338-84-2
M. Wt: 273.37 g/mol
InChI Key: UVZSXKGAQYPYRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Benzylpiperidin-4-yl)-3-methylimidazolidin-2-one, also known as BMPI, is an organic compound with a unique structure and a wide range of applications in the field of medicinal chemistry. BMPI has been used in the synthesis of various drugs, as well as in the development of new drugs and drug analogs. BMPI has also been studied for its potential use in the treatment of various diseases, such as cancer, Alzheimer’s disease, and Parkinson’s disease. This article will provide an overview of BMPI, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Antioxidant Properties

The compound exhibits antioxidant activity, which is crucial for combating oxidative stress-related diseases. Specifically, it scavenges free radicals, reducing their damaging effects on cells and tissues. Researchers have identified several derivatives of this compound (e.g., 4a, 4d, 4e, 4f, 4g, and 9b) that demonstrate potent antioxidant properties in assays such as the oxygen radical absorbance capacity (ORAC) test. These derivatives may serve as promising leads for developing therapeutic agents against conditions associated with oxidative damage .

Cholinesterase Inhibition

Cholinesterases (acetylcholinesterase and butyrylcholinesterase) play a critical role in neurotransmission. Dysregulation of these enzymes is implicated in neurodegenerative disorders like Alzheimer’s disease (AD). The compound inhibits cholinesterases, potentially enhancing acetylcholine signaling. By targeting these enzymes, it may contribute to cognitive improvement and disease management .

Central Nervous System (CNS) Diseases

Given its dual action (antioxidant and cholinesterase inhibition), this compound holds promise for CNS diseases. Researchers are exploring its potential in AD, Parkinson’s disease, and other neurodegenerative conditions. By mitigating oxidative stress and modulating cholinergic pathways, it could offer therapeutic benefits .

EZH2 Inhibition

Although not directly related to the compound’s structure, it’s worth noting that piperidinyl derivatives have been investigated as EZH2 inhibitors. EZH2 plays a role in epigenetic regulation, and inhibiting it has implications for cancer therapy. While this specific compound hasn’t been studied extensively in this context, it belongs to the same chemical family, which warrants further exploration .

Crystallographic Studies

Researchers have conducted crystallographic studies on related compounds, including N′-(1-benzylpiperidin-4-yl)acetohydrazide. These studies provide valuable insights into the compound’s conformation and crystal packing, aiding drug design and optimization .

Drug Development

Considering its multifaceted properties, researchers may explore derivatives of this compound as potential drug candidates. Rational modifications could enhance its efficacy, selectivity, and pharmacokinetic properties.

properties

IUPAC Name

1-(1-benzylpiperidin-4-yl)-3-methylimidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O/c1-17-11-12-19(16(17)20)15-7-9-18(10-8-15)13-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZSXKGAQYPYRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C1=O)C2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Benzylpiperidin-4-yl)-3-methylimidazolidin-2-one

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